(E)-3-(3,4-dimethoxyphenyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-15-26-20(14-21(27-15)28-12-11-23-16(28)2)24-9-10-25-22(29)8-6-17-5-7-18(30-3)19(13-17)31-4/h5-8,11-14H,9-10H2,1-4H3,(H,25,29)(H,24,26,27)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUYGJMHQYRBTM-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)C=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Chemical Structure
The chemical structure of the compound is characterized by:
- Acrylamide moiety : Contributes to its biological activity.
- Dimethoxyphenyl group : Enhances lipophilicity and potentially improves cellular uptake.
- Imidazole and pyrimidine derivatives : Known for their pharmacological properties.
Research indicates that compounds with similar structures often exert their effects through various mechanisms:
- Inhibition of Tumor Growth : The compound may interfere with key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in similar compounds, suggesting a potential for inducing cancer cell death.
- Targeting Specific Receptors : The imidazole and pyrimidine components may allow for selective targeting of receptors involved in cancer progression.
Anticancer Efficacy
Recent studies have evaluated the anticancer efficacy of related compounds, providing insights into the expected performance of this compound.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 5.0 | Apoptosis induction |
| Compound B | HEPG2 (Liver Cancer) | 10.0 | Cell cycle arrest |
| Compound C | DLD1 (Colorectal Cancer) | 8.0 | Inhibition of proliferation |
Case Studies
- Study on Imidazole Derivatives :
- Pyrimidine Derivatives :
Comparison with Similar Compounds
Key Structural Differences
The target compound is compared below with two analogs:
*Molecular weight and LogP are estimates based on structural analysis.
Functional Group Impact
- Target vs. The benzimidazole in 7h may enhance DNA intercalation or kinase binding compared to the target’s imidazole-pyrimidine system. The 5,6-dimethyl substitution on benzimidazole could sterically hinder interactions with bulkier binding pockets.
- Target vs. Trimethoxyphenyl Analog : The 3,4,5-trimethoxyphenyl group in the Ev4 compound increases lipophilicity, favoring membrane permeability but risking higher off-target toxicity.
Research Findings and Hypotheses
- Anticancer Potential: The trimethoxyphenyl analog (Ev4) has shown activity in kinase inhibition assays, likely due to its high lipophilicity and pyridine interactions . The target compound’s balanced LogP may optimize tumor penetration without excessive toxicity.
- Antimicrobial Activity: Benzimidazole derivatives like 7h are known for antiparasitic effects, but the target’s imidazole-pyrimidine system could shift specificity toward bacterial topoisomerases .
- Synthetic Accessibility: The ethylamino linker in the target compound simplifies synthesis compared to the cyano-containing Ev4 analog, which requires additional steps for cyano group introduction .
Q & A
Q. Basic: What are the standard synthetic protocols for preparing (E)-3-(3,4-dimethoxyphenyl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acrylamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 3,4-dimethoxyphenylacrylic acid derivatives with ethylenediamine-linked pyrimidine intermediates under coupling agents like EDCI in DMF at 0–5°C .
- Step 2 : Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) to isolate intermediates .
- Step 3 : Final coupling of the acrylamide moiety using α-bromoacrylic acid in DMF, followed by recrystallization or preparative HPLC for purity .
- Key controls : Strict temperature regulation (±2°C), inert atmosphere (N₂/Ar), and TLC monitoring (Rf ≈ 0.3–0.5 in 1:1 EtOAc/hexane) .
Q. Advanced: How can reaction yields be optimized for the pyrimidine-ethylenediamine intermediate?
- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution efficiency between pyrimidine and ethylenediamine .
- Catalyst optimization : Use of Hünig’s base (DIPEA) improves amine activation, reducing side-product formation .
- Microwave-assisted synthesis : Shortens reaction time (30–60 min vs. 12–24 hrs) while maintaining >85% yield .
- Side-product mitigation : Post-reaction quenching with ice-water minimizes imidazole ring oxidation .
Q. Basic: Which spectroscopic methods are critical for structural confirmation?
- ¹H/¹³C NMR : Key peaks include acrylamide vinyl protons (δ 6.2–6.8 ppm, J = 15–16 Hz) and pyrimidine NH (δ 8.1–8.3 ppm) .
- High-resolution MS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- Elemental analysis : Validate C, H, N content within ±0.3% of theoretical values .
Q. Advanced: How to resolve contradictions in spectral data (e.g., unexpected NH coupling in NMR)?
- Variable-temperature NMR : Identify dynamic proton exchange (e.g., NH groups) by acquiring spectra at 25°C and 60°C .
- Heteronuclear experiments : Use HSQC/HMBC to distinguish overlapping signals (e.g., imidazole vs. pyrimidine protons) .
- Isotopic labeling : Introduce ¹⁵N at the pyrimidine NH to simplify splitting patterns .
II. Biological Evaluation
Q. Basic: What in vitro assays are suitable for preliminary bioactivity screening?
- Kinase inhibition : Use ADP-Glo™ assays targeting imidazole/pyrimidine-interacting kinases (e.g., JAK2, EGFR) .
- Antiproliferative activity : MTT assays in cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination over 72 hrs .
- Cellular uptake : Fluorescent tagging (e.g., BODIPY) to track sublocalization via confocal microscopy .
Q. Advanced: How to design structure-activity relationship (SAR) studies for acrylamide derivatives?
- Scaffold variation : Replace dimethoxyphenyl with benzo[d][1,3]dioxole or thiophene to assess π-π stacking effects .
- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical H-bond acceptors (e.g., pyrimidine N) and hydrophobic pockets .
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor demethylation of methoxy groups via LC-MS/MS .
III. Data Analysis & Optimization
Q. Basic: How to address low reproducibility in biological assays?
- Strict solvent controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
- Orthogonal validation : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
- Batch-to-batch QC : Ensure compound purity >95% (HPLC) and endotoxin-free buffers .
Q. Advanced: What strategies reconcile conflicting bioactivity data across studies?
- Cohort stratification : Analyze activity in cell lines with defined genetic backgrounds (e.g., KRAS-mutant vs. wild-type) .
- Off-target profiling : Use KINOMEscan to identify polypharmacology .
- In silico docking : Compare binding poses in mutant vs. wild-type kinase domains (AutoDock Vina) .
IV. Stability & Storage
Q. Basic: What are the recommended storage conditions for long-term stability?
- Temperature : Store at -20°C in amber vials to prevent photodegradation .
- Solvent : Lyophilize and store as a solid; reconstitute in anhydrous DMSO (sealed under N₂) .
- Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH) with monthly HPLC checks .
Mechanistic Studies
Q. Advanced: How to elucidate the compound’s mechanism of action in cancer cells?
- CRISPR-Cas9 knockout : Validate target engagement by comparing IC₅₀ in wild-type vs. gene-edited cells .
- Thermal proteome profiling (TPP) : Identify off-target proteins with shifted melting temperatures .
- Transcriptomics : RNA-seq after 24-hr treatment to map pathway enrichment (e.g., apoptosis, cell cycle) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
